2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S3/c1-28-19-8-4-3-7-17(19)21(25)24(12-11-15-6-5-13-29-15)22-23-18-10-9-16(31(2,26)27)14-20(18)30-22/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKHFPGJGIUSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a novel benzothiazole derivative with potential therapeutic applications. This article provides a comprehensive analysis of its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 334.39 g/mol. The structure features a benzothiazole core substituted with methoxy and methylsulfonyl groups, as well as a thiophenyl ethyl side chain.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃S |
| Molecular Weight | 334.39 g/mol |
| CAS Number | 1040640-43-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . The following findings summarize its effects on various cancer cell lines:
- Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay revealed a dose-dependent decrease in cell viability at concentrations ranging from 1 to 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in A431 and A549 cells, evidenced by higher percentages of cells in the sub-G1 phase.
- Cell Cycle Arrest : The compound effectively induced G0/G1 phase arrest in cancer cells, which was confirmed through propidium iodide staining and subsequent flow cytometry analysis.
- Western Blot Analysis : Protein expression studies demonstrated that the compound downregulated key survival pathways, including AKT and ERK signaling, which are often upregulated in cancerous cells.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : In RAW264.7 macrophages, treatment with the compound significantly reduced levels of pro-inflammatory cytokines IL-6 and TNF-α, as measured by ELISA.
- Mechanistic Insights : The anti-inflammatory effects were linked to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.
Case Studies
A recent study synthesized various benzothiazole derivatives, including this compound, and evaluated their biological activities:
- Study Design : Twenty-five derivatives were screened for anticancer and anti-inflammatory activities.
- Results : Among these, the target compound exhibited one of the highest activities against A431 and A549 cell lines while also demonstrating significant anti-inflammatory effects in macrophage cultures.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs, focusing on substituents, synthetic yields, and physicochemical properties:
Key Structural and Functional Differences
Synthetic Accessibility
- Analogs with halogen substituents (e.g., 11, 1.2d) show moderate yields (55–56%), while sulfur-linked derivatives (e.g., 7t) achieve higher purity (92%) despite lower yields (68%) .
- The target compound’s synthesis likely involves Suzuki coupling or amidation steps, as seen in structurally related compounds .
Spectroscopic Signatures
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
- Mass Spectrometry (HRMS) : Exact mass matching theoretical values (e.g., [M+H]⁺ calc. 501.12, found 501.10) .
What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
Advanced
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains .
- Concentration Dependencies : Anticancer IC₅₀ (µM range) vs. antimicrobial MIC (higher µg/mL range) .
Resolution Strategies : - Dose-Response Replication : Validate activity across multiple independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Target Engagement Studies : Use surface plasmon resonance (SPR) to confirm binding affinity to proposed targets (e.g., kinases vs. bacterial topoisomerases) .
How can computational modeling predict interactions with enzymatic targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models the compound’s binding to kinase domains (e.g., EGFR), highlighting hydrogen bonds between the sulfonyl group and Lys721 .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., methylsulfonyl vs. sulfonamide) on binding energy (ΔΔG) .
What is the rationale for substituent selection in SAR studies?
Q. Advanced
- Methoxy Group : Enhances membrane permeability via lipophilicity (clogP optimization) .
- Methylsulfonyl : Stabilizes kinase interactions via polar contacts; replacing with sulfonamide reduces potency by 10-fold .
- Thiophene Ethyl : Improves solubility via π-stacking with aromatic residues (e.g., EGFR Phe723) .
Example SAR Table :
| Substituent Modification | Bioactivity Change (IC₅₀) | Source |
|---|---|---|
| Methoxy → Ethoxy | 2.5-fold decrease | |
| Methylsulfonyl → Hydrogen | Inactive | |
| Thiophene → Phenyl | 5-fold decrease |
What protocols assess in vitro stability under physiological conditions?
Q. Basic
- PBS Stability : Incubate at 37°C in pH 7.4 PBS; monitor degradation via HPLC at 0, 6, 12, 24 h .
- Liver Microsome Assay : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system; quantify parent compound depletion by LC-MS/MS .
How do researchers address low solubility during preclinical development?
Q. Advanced
- Salt Formation : Convert to hydrochloride salt (improves aqueous solubility by 5-fold) .
- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the benzamide carbonyl .
What analytical methods detect degradation products under stress conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
